REACTION_CXSMILES
|
[OH-].[K+].[CH2:3]([O:13][C:14]1[CH:23]=[CH:22][C:17]([C:18]([O:20][CH3:21])=[O:19])=[CH:16][CH:15]=1)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].OC1[CH:32]=[CH:31][C:28]([CH:29]=[O:30])=[CH:27][CH:26]=1.C(N(CC)CC)C>CCO.CN(C1C=CN=CC=1)C.C(Cl)Cl>[CH2:3]([O:13][C:14]1[CH:15]=[CH:16][C:17]([C:18]([O:20][C:21]2[CH:32]=[CH:31][C:28]([CH:29]=[O:30])=[CH:27][CH:26]=2)=[O:19])=[CH:22][CH:23]=1)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
5.26 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The solvent was filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
following drying over P2O5 the white solid
|
Type
|
TEMPERATURE
|
Details
|
refluxed with oxalyl chloride (13.4 mL, 158.54) for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
Volatile components were removed
|
Type
|
ADDITION
|
Details
|
added to a stirred solution
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for twelve hours
|
Type
|
TEMPERATURE
|
Details
|
Following cooling to room temperature
|
Type
|
WASH
|
Details
|
the organic layer was washed with 1 M HCl (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the product was obtained as an off-white solid following recrystallization from ethanol
|
Type
|
CUSTOM
|
Details
|
Yield (8.5 g, 54%)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCC)OC1=CC=C(C(=O)OC2=CC=C(C=C2)C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |